molecular formula C22H24O10 B12310360 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one

Cat. No.: B12310360
M. Wt: 448.4 g/mol
InChI Key: VNHYAEBCJSFTBJ-UHFFFAOYSA-N
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Description

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one is a complex organic compound belonging to the class of extended flavonoids . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a benzoxepin core. Extended flavonoids are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one typically involves multiple steps, including the formation of the benzoxepin core and the introduction of various functional groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective raw materials. The process may also involve purification steps such as chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding flavonoid chemistry.

    Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.

    Medicine: The compound’s potential therapeutic effects, including anticancer and antimicrobial activities, are being explored for drug development.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzohbenzoxepin-1-one is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one

InChI

InChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3

InChI Key

VNHYAEBCJSFTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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